2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(PROP-2-EN-1-YL)ACETAMIDE
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Overview
Description
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(PROP-2-EN-1-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzyl group, a bromobenzene sulfonamide moiety, and a prop-2-en-1-yl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(PROP-2-EN-1-YL)ACETAMIDE typically involves multiple steps:
Formation of 4-bromobenzenesulfonyl chloride: This can be achieved by reacting 4-bromobenzenesulfonic acid with thionyl chloride under reflux conditions.
Preparation of N-benzyl-4-bromobenzenesulfonamide: The sulfonyl chloride is then reacted with benzylamine in the presence of a base such as triethylamine to form the sulfonamide.
Alkylation with prop-2-en-1-yl group: The N-benzyl-4-bromobenzenesulfonamide is further reacted with an appropriate alkylating agent, such as allyl bromide, in the presence of a base to introduce the prop-2-en-1-yl group.
Formation of the acetamide: Finally, the intermediate product is reacted with acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(PROP-2-EN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(PROP-2-EN-1-YL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(PROP-2-EN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The sulfonamide moiety can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-bromobenzenesulfonamide: Lacks the prop-2-en-1-yl and acetamide groups.
N-(prop-2-en-1-yl)acetamide: Lacks the benzyl and bromobenzenesulfonamide groups.
4-bromobenzenesulfonamide: Lacks the benzyl, prop-2-en-1-yl, and acetamide groups.
Uniqueness
2-(N-BENZYL4-BROMOBENZENESULFONAMIDO)-N-(PROP-2-EN-1-YL)ACETAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c1-2-12-20-18(22)14-21(13-15-6-4-3-5-7-15)25(23,24)17-10-8-16(19)9-11-17/h2-11H,1,12-14H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFDKNNUORJUKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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